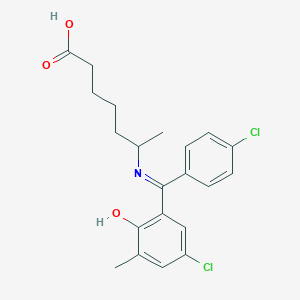
6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H23Cl2NO3 and its molecular weight is 408.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid (CAS Number: 104775-11-3) is a compound of significant interest due to its potential biological activities, particularly in the realms of antiviral and anticancer research. This article delves into the compound's biological activity, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse literature sources.
The chemical structure of this compound is characterized by its complex substituents, which may contribute to its biological activity. The molecular formula is C21H23Cl2N2O3, with a molecular weight of approximately 408.32 g/mol .
Research indicates that compounds similar to this compound exhibit mechanisms targeting viral DNA replication processes. For instance, studies on related compounds have shown that they can inhibit human adenovirus (HAdV) replication by interfering with the viral DNA synthesis pathway . Such findings suggest that this compound may possess similar antiviral properties.
Antiviral Activity
In preliminary studies, derivatives of related compounds demonstrated potent antiviral effects against HAdV, with selectivity indexes greater than 100. The most promising analogs showed sub-micromolar potency and reduced cytotoxicity compared to established antiviral agents like niclosamide . The exploration of this compound in this context could yield valuable insights into its potential as an antiviral agent.
Antitumor Activity
The compound's structural attributes suggest possible antitumor activity. Research has shown that phenolic compounds can initiate apoptosis in cancer cells, particularly through mitochondrial pathways . The presence of halogen substitutions (like chlorine) often enhances the cytotoxic properties of such compounds against various cancer cell lines.
Case Studies
- Cytotoxicity against Cancer Cell Lines : A study evaluating the cytotoxic effects of similar compounds on M-HeLa cells indicated significant apoptotic activity. Compounds were noted to induce late-stage apoptosis effectively, which is critical for developing anticancer therapies .
- Comparative Studies : Compounds structurally related to this compound have been tested against various cancer types, including breast and cervical cancers. Results indicated that certain derivatives exhibited IC50 values comparable to or exceeding those of standard chemotherapeutics like Doxorubicin .
Biological Activity Summary Table
| Activity | Mechanism | IC50 Values | Selectivity Index |
|---|---|---|---|
| Antiviral | Inhibition of viral DNA replication | <0.5 μM | >100 |
| Antitumor | Induction of apoptosis in cancer cells | <1 μM | Varies |
| Cytotoxicity | Targeting specific cancer cell lines | Comparable to Doxorubicin | High |
Propiedades
IUPAC Name |
6-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO3/c1-13-11-17(23)12-18(21(13)27)20(15-7-9-16(22)10-8-15)24-14(2)5-3-4-6-19(25)26/h7-12,14,27H,3-6H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVASXKJZOPIAGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)CCCCC(=O)O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104775-11-3 |
Source


|
| Record name | Heptanoic acid, 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













